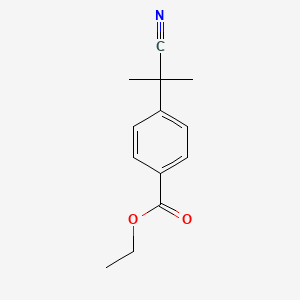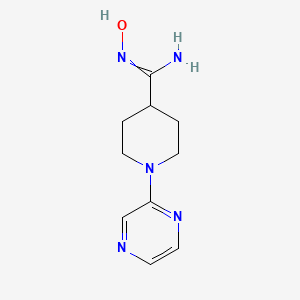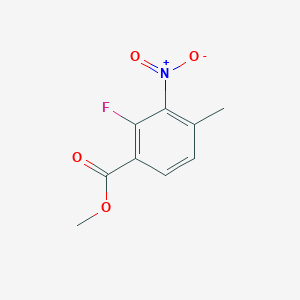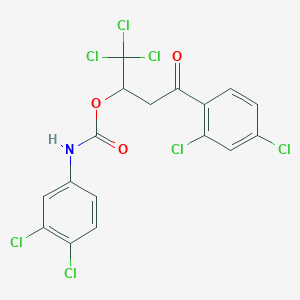
2-Butenyl(di-tert-butyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(but-2-en-1-yl)di-tert-butyl)phosphane is an organophosphorus compound that features a phosphane (phosphine) group bonded to a but-2-en-1-yl group and two tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (but-2-en-1-yl)di-tert-butyl)phosphane can be achieved through several methods:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents or organolithium compounds.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine hydrides to unsaturated compounds like alkenes or alkynes.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to the corresponding phosphines using reducing agents such as phenylsilane.
Industrial Production Methods
Industrial production of (but-2-en-1-yl)di-tert-butyl)phosphane typically involves large-scale reactions using the above methods, with careful control of reaction conditions to ensure high yield and purity. The use of inert atmospheres and anhydrous conditions is often necessary to prevent oxidation and hydrolysis of the phosphane.
Chemical Reactions Analysis
Types of Reactions
(but-2-en-1-yl)di-tert-butyl)phosphane undergoes various types of reactions:
Coupling Reactions: The compound can be used in coupling reactions, such as the Suzuki or Heck reactions, where it acts as a ligand for palladium catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coupling Reactions: Coupled organic products with new carbon-phosphorus bonds.
Scientific Research Applications
(but-2-en-1-yl)di-tert-butyl)phosphane has several applications in scientific research:
Mechanism of Action
The mechanism by which (but-2-en-1-yl)di-tert-butyl)phosphane exerts its effects involves its ability to coordinate to metal centers, forming stable complexes that can facilitate various chemical transformations. The phosphane group acts as a nucleophile, donating electron density to the metal center, which can then participate in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
(biphenyl-2-yl)di-tert-butyl)phosphane: Similar in structure but with a biphenyl group instead of a but-2-en-1-yl group.
(di-tert-butylphosphino)biphenyl: Another phosphane with a biphenyl group, used in similar catalytic applications.
Uniqueness
(but-2-en-1-yl)di-tert-butyl)phosphane is unique due to its specific combination of a but-2-en-1-yl group and two tert-butyl groups, which provides distinct steric and electronic properties that can influence its reactivity and selectivity in catalytic processes .
Properties
Molecular Formula |
C12H25P |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
but-2-enyl(ditert-butyl)phosphane |
InChI |
InChI=1S/C12H25P/c1-8-9-10-13(11(2,3)4)12(5,6)7/h8-9H,10H2,1-7H3 |
InChI Key |
UOOODANZONJOKI-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCP(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B11718138.png)




![Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11718176.png)
![3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B11718177.png)
![8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718188.png)


